2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-19(9-13(20)17-8-10-4-3-7-21-10)15-18-14-11(16)5-2-6-12(14)22-15/h2,5-6,10H,3-4,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLBBSDGKHRVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1CCCO1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that are known to interact with various biological targets. The presence of a 4-chlorobenzo[d]thiazole moiety is particularly significant, as thiazole derivatives have been associated with diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂S |
| Molecular Weight | 335.82 g/mol |
| CAS Number | 1396748-09-6 |
Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit antimicrobial properties . For instance, derivatives similar to the compound have shown efficacy against various bacterial and fungal strains. The presence of the chlorobenzo[d]thiazole structure is believed to enhance these effects, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound is highlighted by studies on related thiazole derivatives. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by interacting with DNA and proteins involved in cell cycle regulation . The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly influence anticancer activity.
Case Study:
A study conducted on a series of thiazole derivatives revealed that specific substitutions on the thiazole ring led to enhanced cytotoxicity against A-431 human epidermoid carcinoma cells. The most active compounds displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory properties of this compound suggest it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further research in inflammatory disease models.
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : It may modulate signaling pathways related to apoptosis and inflammation.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling a 4-chlorobenzo[d]thiazol-2-amine derivative with a tetrahydrofuran-methyl-substituted acetamide precursor. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to stabilize intermediates .
- Catalysts : Use of bases (e.g., triethylamine) or coupling agents (e.g., HATU) to enhance nucleophilic substitution efficiency .
- Temperature control : Reactions are often conducted at 20–25°C to balance reaction rate and byproduct formation .
- Yield optimization : Sequential purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity to >95% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multi-modal spectroscopic and analytical techniques are required:
- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., methylamino group at δ 2.8–3.2 ppm, tetrahydrofuran protons at δ 3.6–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 380.12) .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 54.2%, H: 5.3%, N: 11.0%) to exclude impurities .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or inconsistent MS fragments) may arise from:
- Tautomerism : The thiazole ring’s electron-deficient nature can lead to keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR or DFT calculations to resolve .
- Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before reanalyzing .
- Dynamic effects : Rotameric states of the tetrahydrofuran-methyl group may cause peak broadening. 2D NMR (e.g., NOESY) clarifies spatial arrangements .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies require systematic substitution and bioactivity profiling:
- Core modifications : Replace the 4-chlorobenzo[d]thiazole with other heterocycles (e.g., 4-methoxy or 4-fluoro analogs) to assess electronic effects on target binding .
- Side-chain variations : Modify the tetrahydrofuran-methyl group to cyclopentyl or cyclohexyl derivatives to evaluate steric impacts .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., α-glucosidase) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) to correlate structural changes with activity .
Q. How can researchers resolve conflicting bioactivity data across different experimental models?
- Methodological Answer : Contradictions (e.g., high in vitro potency but low in vivo efficacy) may stem from:
- Pharmacokinetic limitations : Measure solubility (shake-flask method) and metabolic stability (microsomal assay) to identify bioavailability bottlenecks .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to rule out non-specific interactions .
- Model specificity : Validate findings in orthogonal assays (e.g., zebrafish xenografts vs. murine models) to confirm translational relevance .
Methodological Challenges & Solutions
Q. What are the key considerations for evaluating this compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. The tetrahydrofuran ring may hydrolyze under acidic conditions .
- Oxidative stress testing : Expose to hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown .
- Light sensitivity : Conduct photostability assays (ICH Q1B guidelines) to assess thiazole ring decomposition under UV/visible light .
Q. How can researchers mitigate synthetic challenges in scaling up this compound?
- Methodological Answer : Scalability issues (e.g., low yields in multi-step synthesis) require:
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., amide coupling) to improve heat dissipation and reproducibility .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance safety and reduce environmental impact .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported HATU) to reduce waste and costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
